molecular formula C5H4BClFNO2 B2839862 (2-Chloro-4-fluoropyridin-3-yl)boronic acid CAS No. 1383970-43-1

(2-Chloro-4-fluoropyridin-3-yl)boronic acid

Cat. No. B2839862
CAS RN: 1383970-43-1
M. Wt: 175.35
InChI Key: LXUDFEOAGBMKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Chloro-4-fluoropyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C5H4BClFNO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-4-fluoropyridin-3-yl)boronic acid” consists of a pyridine ring substituted with a boronic acid, a chlorine atom, and a fluorine atom . The boronic acid group is capable of forming reversible covalent bonds with compounds containing hydroxyl groups, making it useful in various chemical reactions .


Chemical Reactions Analysis

Boronic acids, including “(2-Chloro-4-fluoropyridin-3-yl)boronic acid”, are known to participate in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . Boronic acids can also react with compounds containing hydroxyl groups, such as alcohols and carbohydrates .


Physical And Chemical Properties Analysis

“(2-Chloro-4-fluoropyridin-3-yl)boronic acid” is a solid compound . It has a density of 1.5±0.1 g/cm3, a boiling point of 339.2±52.0 °C at 760 mmHg, and a flash point of 158.9±30.7 °C . It has a molar refractivity of 36.0±0.4 cm3 and a polar surface area of 53 Å2 .

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

(2-Chloro-4-fluoropyridin-3-yl)boronic acid: serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions, it couples with various aryl or heteroaryl halides (such as aryl bromides or chlorides) under palladium catalysis. The resulting products are useful intermediates for synthesizing diverse organic compounds, including pharmaceuticals and agrochemicals .

Trifluoromethylpyridines in Agrochemicals

Trifluoromethylpyridines (TFMPs) play a crucial role in crop protection. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, effectively protects crops from pests. Over 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds owe their biological activity to the combination of the unique physicochemical properties of fluorine and the pyridine moiety. Expect further discoveries in this field as novel applications of TFMPs emerge .

Pharmaceutical and Veterinary Applications

Several TFMP derivatives find use in pharmaceutical and veterinary industries. Notably, five pharmaceuticals and two veterinary products containing the TFMP moiety have received market approval. These compounds are currently undergoing clinical trials. The fluorine substitution enhances their properties, making them promising candidates for therapeutic applications .

Hydromethylation and Alkene Functionalization

The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop, demonstrates the potential of this compound. It can be obtained in good yield via a simple one-step reaction. Additionally, the trifluoromethyl group can be paired with a Matteson–CH₂–homologation to achieve formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

Phosphine-Free Suzuki-Miyaura Coupling

In the realm of synthetic chemistry, (2-Chloro-4-fluoropyridin-3-yl)boronic acid participates in phosphine-free Suzuki-Miyaura cross-coupling reactions. These reactions allow for the construction of carbon-carbon bonds, enabling the creation of complex molecular architectures .

Vapor-Phase Reactions and Beyond

Beyond the specific applications mentioned, vapor-phase reactions involving this compound may yield novel derivatives. Researchers continue to explore its potential in various contexts, including drug discovery, materials science, and catalysis .

Safety and Hazards

“(2-Chloro-4-fluoropyridin-3-yl)boronic acid” is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing appropriate personal protective equipment .

properties

IUPAC Name

(2-chloro-4-fluoropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUDFEOAGBMKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1Cl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-fluoropyridin-3-yl)boronic acid

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